molecular formula C17H13N3O2S B2710269 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 941992-20-7

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No.: B2710269
CAS No.: 941992-20-7
M. Wt: 323.37
InChI Key: XRBXMBLLFPLALQ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridazine ring connected via a thioether linkage to a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multiple steps, starting from commercially available precursors

    Formation of Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the dioxole ring.

    Construction of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of Thioether Linkage: The final step involves the nucleophilic substitution of a pyridin-4-ylmethyl halide with a thiol derivative of the pyridazine compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyridazine ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyridazine: Lacks the thioether linkage, resulting in different chemical properties and biological activities.

    6-(Pyridin-4-ylmethylthio)-1H-pyridazine: Similar structure but without the benzo[d][1,3]dioxole moiety, affecting its electronic properties and reactivity.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the combination of the benzo[d][1,3]dioxole moiety and the pyridazine ring connected via a thioether linkage. This unique structure imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-3-15-16(22-11-21-15)9-13(1)14-2-4-17(20-19-14)23-10-12-5-7-18-8-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBXMBLLFPLALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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